molecular formula C15H25NO3 B1592382 (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate CAS No. 68127-22-0

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate

Cat. No. B1592382
CAS RN: 68127-22-0
M. Wt: 267.36 g/mol
InChI Key: SLHPMAOXNSLXEH-YVECIDJPSA-N
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Description

This typically involves identifying the compound’s chemical formula, its structure, and its functional groups. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products that are formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Polymerization Studies

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate plays a significant role in the synthesis of complex organic compounds. For example, it is involved in the synthesis of chiral 1,2,4-triaminobutanes, a process involving the Mitsunobu reaction and subsequent hydrolysis and acylation steps (Altman & Ben-Ishai, 1993). Additionally, its derivatives, such as 3-(−)- and 3-(+)-menthyl carboxylate pyrrole, have been synthesized and used in chemical polymerization, leading to conductive polymers with applications in various fields (Foitzik et al., 2007).

Biochemical Research

In the biochemical domain, (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate and its related compounds have been studied for their effects on biochemical processes. For instance, L-2-pyrrolidone-5-carboxylate has been found to prevent the decrease in hepatic ATP levels in rats treated with DL-ethionine, indicating a significant impact on cellular energy metabolism (Shull & Kisilevsky, 1971). Another study explored the enzymic formation of pyrrolidone carboxylic acid from γ-glutamyl peptides, shedding light on its role in biological systems (Connell & Hanes, 1956).

Catalysis and Chemical Reactions

This compound is also utilized in catalysis and enantioselective chemical reactions. For example, dirhodium(II) tetrakis[N,N-dimethyl-2-pyrrolidone-5(S)-carboxamide] is a catalyst used for enantioselective metal carbene transformations, indicating its utility in specific organic synthesis processes (Doyle et al., 1992). Similarly, dirhodium(II) tetrakis[N,N-dimethyl-2-pyrrolidone-5(S)-carboxylate] has been used in enantioselective transformations, highlighting its role in asymmetric synthesis (Doyle et al., 1994).

Metabolic Engineering

In the field of metabolic engineering, the related compound 2-pyrrolidone has been the focus of studies. Escherichia coli has been metabolically engineered for the biosynthesis of 2-pyrrolidone from glutamate, demonstrating its potential in biotechnological applications (Zhang et al., 2015).

Mass Spectrometry and Analytical Techniques

The study of (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate also extends to analytical chemistry. For example, mass spectrometry of thermally unstable molecules, such as glutamine which cyclizes to 2-pyrrolidone-5-carboxylic acid, has been evaluated using various ionization techniques (Lagna & Callery, 1985).

Synthesis of Pharmaceutical Compounds

This compound is instrumental in the synthesis of pharmaceutical compounds. The preparation of salsolinol-1-carboxylic acid, a potential therapeutic molecule, involved the Pictet-Spengler condensation of dopamine with (+)-menthyl pyruvate, demonstrating the utility of (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate in medicinal chemistry (Kawai et al., 1997).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting areas of future research. This could be based on current limitations or challenges, or on potential applications of the compound .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHPMAOXNSLXEH-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2CCC(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887167
Record name D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Agglomerated fine white powder; Cool refreshing aroma
Record name Menthyl pyrrolidone carboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1837/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Menthyl pyrrolidone carboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1837/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate

CAS RN

68127-22-0
Record name 5-Oxo-D-proline (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68127-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl pyrrolidone carboxylate, (-),D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068127220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-2-isopropyl-5-methylcyclohexyl 5-oxo-D-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHYL PYRROLIDONE CARBOXYLATE, D-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27B4585KO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Leffingwell - Cosmetic Science and Technology, 2009 - researchgate.net
The use of “purified” cooling agents in pharmaceutical and cosmetic preparations only dates back to the late 1880s with the commercial production of menthol from Japanese …
Number of citations: 19 www.researchgate.net
S Pringle - Chemesthesis: chemical touch in food and eating, 2016 - Wiley Online Library
One of the major influences in our perception of flavor is odor or olfaction. Odor‐active molecules are volatile chemical compounds that interact with the olfactory epithelium. …
Number of citations: 4 onlinelibrary.wiley.com
ML Dewis - Chemistry and technology of flavors and fragrances, 2004 - Wiley Online Library
This chapter aims to give the reader an overview of all the important compounds in the areas that can be described as ‘functional’, rather than those traditionally described as ‘…
Number of citations: 7 onlinelibrary.wiley.com
JC Leffingwell - 2005 - leffingwell.com
In the 1970's Wilkinson Sword Ltd. conducted an extensive research program under the company leadership of Roy Randolph (who interestingly was my Aunt Joyce's husband until his …
Number of citations: 2 www.leffingwell.com
JC Leffingwell - From the Internet: URL: http://www. leffingwell. com …, 2010 - multichem.it
In the 1970's Wilkinson Sword Ltd. conducted an extensive research program under the company leadership of Roy Randolph (who interestingly was my Aunt Joyce's husband until his …
Number of citations: 39 multichem.it

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